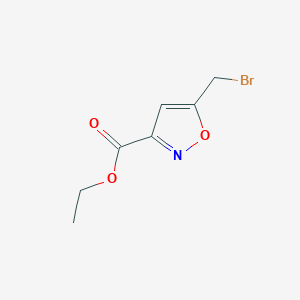

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

Description

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 84654-29-5, MDL: MFCD08234960) is a brominated isoxazole derivative with the molecular formula C₇H₈BrNO₃ and a molecular weight of 234.05 g/mol . Its structure features a bromomethyl (-CH₂Br) substituent at the 5-position of the isoxazole ring and an ethyl ester group at the 3-position. The bromomethyl group acts as a reactive site for nucleophilic substitution or cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry and material science.

Properties

IUPAC Name |

ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYWHPXMHCTBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519834 | |

| Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84654-29-5 | |

| Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Cycloaddition and Bromination Approach

This method synthesizes the isoxazole core via a 1,3-dipolar cycloaddition, followed by selective bromination at the methyl group.

Stepwise Summary

-

- Reactants: Ethyl 2-chloro-2-(hydroxyimino)acetate and 3-bromoprop-1-yne

- Solvent: Ethyl acetate

- Base: Sodium bicarbonate

- Conditions: Room temperature, 24 hours

- Work-up: Filtration, solvent evaporation, flash chromatography

-

- The crude product is purified by flash chromatography (eluent: dichloromethane in heptane gradient)

- Final product is obtained as a white solid

Reaction Data Table

| Step | Reactants (mmol) | Solvent (mL) | Base (mmol) | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Cycloaddition | Ethyl 2-chloro-2-(hydroxyimino)acetate (70.41), 3-bromoprop-1-yne (141) | 460 (EtOAc) | NaHCO₃ (141) | 20 | 24 | 87 | Flash chromatography |

Direct Bromination of Isoxazole Derivatives

A widely used alternative involves bromination of ethyl isoxazole-3-carboxylate at the 5-methyl position.

Stepwise Summary

-

- Starting Material: Ethyl 5-methylisoxazole-3-carboxylate

- Brominating Agent: N-bromosuccinimide (NBS)

- Initiator: Azobisisobutyronitrile (AIBN)

- Solvent: Carbon tetrachloride (CCl₄)

- Conditions: Reflux, inert atmosphere

-

- The reaction mixture is cooled, filtered, and the product is purified by standard organic extraction and chromatographic techniques

Reaction Data Table

| Step | Reactants (mmol) | Solvent (mL) | Initiator | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Bromination | Ethyl 5-methylisoxazole-3-carboxylate, NBS | CCl₄ | AIBN | Reflux | Variable | Not specified | Chromatography |

Mechanochemical (Ball Milling) Synthesis

Recent advances include solvent-free, mechanochemical approaches for isoxazole synthesis, which can be adapted for functionalized derivatives.

Stepwise Summary

Cycloaddition under Ball Milling

- Reactants: Hydroxyimidoyl chlorides and terminal alkynes

- Catalyst: Cu/Al₂O₃ (optional)

- Base: Sodium carbonate

- Conditions: Ball milling at 60 Hz, 10–30 min

-

- Post-cycloaddition, the methyl group can be brominated using NBS as above

Reaction Data Table

| Step | Reactants (mmol) | Milling Time (min) | Catalyst (mol%) | Yield (%) | Purification |

|---|---|---|---|---|---|

| Cycloaddition | Hydroxyimidoyl chloride, terminal alkyne | 10–30 | 0–14 | 57–70 | Silica chromatography |

Comparative Analysis

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition + Bromination | Ethyl 2-chloro-2-(hydroxyimino)acetate, 3-bromoprop-1-yne, NaHCO₃, EtOAc | 87 | High yield, mild conditions | Multi-step, requires chromatography |

| Direct Bromination | Ethyl 5-methylisoxazole-3-carboxylate, NBS, AIBN, CCl₄ | Not specified | Simple, direct functionalization | Radical conditions, toxic solvent |

| Mechanochemical Synthesis | Hydroxyimidoyl chloride, terminal alkyne, Na₂CO₃, ball milling | 57–70 | Solvent-free, green chemistry | Specialized equipment, moderate yield |

Research Findings and Practical Notes

- Yield Optimization : The cycloaddition route offers the highest yield (up to 87%) under mild, aqueous-organic conditions.

- Environmental Considerations : Mechanochemical synthesis is environmentally friendly and scalable, though yields are slightly lower.

- Functional Group Tolerance : Both the cycloaddition and bromination methods tolerate a range of substituents, allowing for derivative synthesis.

- Purification : All methods require chromatographic purification, typically using silica gel and mixed solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with a variety of nucleophiles, enabling functionalization at the C-5 position.

Reagents and Conditions

-

Azide substitution : Sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C yields ethyl 5-(azidomethyl)isoxazole-3-carboxylate .

-

Amination : Primary/secondary amines (e.g., benzylamine) in the presence of triethylamine (Et₃N) and anhydrous benzene produce 5-(alkylaminomethyl) derivatives .

-

Thiol substitution : Potassium thiocyanate (KSCN) in ethanol under reflux forms the corresponding thiocyanate derivative .

Key Data

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed cross-coupling reactions, though limited by the stability of the isoxazole ring under harsh conditions.

Suzuki-Miyaura Coupling

-

Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF) and aqueous Na₂CO₃ yields 5-(arylmethyl)isoxazole derivatives .

Stille Coupling

-

Tributylstannane reagents in the presence of Cu/Al₂O₃ and Na₂CO₃ under mechanochemical milling (60 Hz, 10 min) generate 5-(stannylmethyl) analogs .

Oxidation

-

Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the bromomethyl group to a carboxylic acid, forming ethyl 5-(carboxy)isoxazole-3-carboxylate .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a hydroxymethyl group, yielding 5-(bromomethyl)isoxazole-3-methanol .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring itself can undergo [3+2] cycloaddition with nitrile oxides or participate in ring-opening under acidic conditions:

Scientific Research Applications

Organic Synthesis

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex molecules. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications, particularly in treating neurological and inflammatory diseases. Research indicates that it exhibits significant anticancer properties, with studies showing cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma .

Case Study: Anticancer Efficacy

A study utilizing the MTT assay demonstrated that Ethyl 5-(bromomethyl)isoxazole-3-carboxylate effectively inhibited cell proliferation at low concentrations, suggesting its potential as a chemotherapeutic agent.

Biological Studies

The compound is also employed in biological studies to investigate enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules. Its interactions are primarily attributed to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to inhibition or modulation of their activity.

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate has demonstrated a range of biological activities:

- Anticancer Activity : Significant cytotoxicity against cancer cell lines.

- Antibacterial Properties : Effective against both Gram-positive and Gram-negative bacteria by disrupting bacterial enzyme functions.

- Antioxidant Activity : Mitigates oxidative stress, potentially preventing cellular damage associated with various diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Reactivity: The bromomethyl group in the target compound enables alkylation reactions, whereas the bromoacetyl group in C₈H₈BrNO₄ (CAS: 104776-74-1) is more electrophilic, favoring condensations or nucleophilic acyl substitutions .

Key Observations :

Physicochemical Properties

- Solubility: Bromomethyl and bromoacetyl derivatives exhibit lower aqueous solubility due to hydrophobic groups, whereas cyano or ester-substituted analogs show moderate solubility .

- Stability : Bromomethyl compounds are sensitive to light and moisture, requiring storage at -20°C, while aryl-substituted derivatives are more stable .

Biological Activity

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound is particularly noted for its potential applications in treating neurological and inflammatory diseases, as well as its anticancer, antibacterial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is . The structure features a bromomethyl group that enhances its reactivity, allowing it to participate in various chemical reactions. The isoxazole ring contributes to its ability to interact with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 217.02 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 2.1 |

The biological activity of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of their activity. The isoxazole ring also facilitates hydrogen bonding and π-π interactions, further influencing its biological effects.

Anticancer Activity

Research indicates that Ethyl 5-(bromomethyl)isoxazole-3-carboxylate exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating potential cytotoxicity. For instance, a study found that derivatives of isoxazole compounds showed promising results against human glioblastoma and melanoma cell lines .

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against several cancer cell lines using the MTT assay. The results showed an IC50 value indicating effective inhibition of cell proliferation at low concentrations, suggesting its potential as a chemotherapeutic agent .

Antibacterial and Antimicrobial Properties

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves the disruption of bacterial enzyme functions, leading to cell death.

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | Contains chlorine instead of bromine | Varies in reactivity and activity |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | More hydrophilic due to hydroxymethyl group | Different interaction profiles |

| Ethyl 5-(methyl)isoxazole-3-carboxylate | Lacks halogen; potentially lower biological activity | Reduced reactivity |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, the bromomethyl group shows a singlet at δ 4.3–4.5 ppm (H) and a carbon signal near δ 30–35 ppm (C) .

- X-ray Crystallography : Single-crystal studies (e.g., ) reveal bond lengths and angles. The title compound’s triclinic crystal system (space group P1) has unit cell parameters a = 7.591 Å, b = 11.303 Å, and c = 13.818 Å, with a final R factor of 0.044 .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 296.12 for CHBrNO) .

What strategies are effective in stabilizing the bromomethyl group during reactions?

Advanced Research Focus

The bromomethyl group is prone to elimination or nucleophilic substitution. Stabilization methods include:

- Low-Temperature Handling : Reactions conducted below 0°C minimize thermal decomposition () .

- Inert Atmospheres : Use of argon/nitrogen to prevent moisture-induced hydrolysis.

- Protecting Groups : Temporarily masking the bromine with silyl or acetyl groups during multi-step syntheses (e.g., BOC-protected derivatives in ) .

What are the key safety considerations when handling this compound in the lab?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and goggles (). Respiratory protection is required if aerosolization occurs .

- First Aid : Immediate washing with water for skin/eye contact and medical consultation for inhalation exposure () .

- Storage : In airtight containers at 2–8°C, away from light and reducing agents () .

How does the electronic nature of substituents affect the reactivity of the isoxazole ring?

Advanced Research Focus

Electron-withdrawing groups (e.g., nitro, bromo) deactivate the isoxazole ring toward electrophilic substitution, while electron-donating groups (e.g., methoxy, amino) enhance reactivity. For example:

- Nitrophenyl Derivatives (): The nitro group directs electrophiles to the 4-position of the phenyl ring, reducing isoxazole ring participation .

- Methoxyphenyl Derivatives (): Increased electron density accelerates cycloaddition reactions, as seen in 85% yield for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate .

How to troubleshoot low yields in the synthesis of this compound?

Basic Research Focus

Common issues and solutions:

- Impure Starting Materials : Recrystallize aldehydes or use freshly distilled solvents.

- Incomplete Bromination : Monitor reaction progress via H NMR (disappearance of methylene protons at δ 3.5–4.0 ppm) .

- Byproduct Formation : Use scavengers like molecular sieves for water-sensitive steps () .

What are the challenges in scaling up reactions involving this compound?

Q. Advanced Research Focus

- Exothermic Reactions : Bromination and Grignard reactions () require jacketed reactors for temperature control .

- Purification at Scale : Column chromatography becomes impractical; switch to fractional crystallization or continuous flow systems () .

- Cost of Catalysts : Asymmetric methods () may require expensive chiral ligands, necessitating ligand recovery protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.